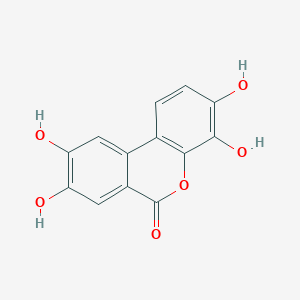

Urolithin D

Vue d'ensemble

Description

L'urolithine D est un métabolite secondaire dérivé de l'acide ellagique et des ellagitanins, présents dans divers fruits et noix comme les grenades, les baies et les noix . Ces composés sont transformés en urolithines par le microbiote intestinal. L'urolithine D, ainsi que d'autres urolithines, a suscité l'attention pour ses bienfaits potentiels sur la santé, notamment dans les domaines de la prévention du cancer et du vieillissement .

Méthodes De Préparation

Chemical Synthesis of Urolithin D

The chemical synthesis of urolithin derivatives typically involves regioselective hydroxylation and protection-deprotection strategies to achieve the desired substitution pattern. For this compound (3,4,8-trihydroxy-dibenzo-[b,d]-pyran-6-one), synthetic routes may adapt methodologies developed for urolithin A and isourolithin A glucuronides, as described by Piwowarski et al. .

Regioselective Protection and Demethylation

A key challenge in synthesizing this compound lies in introducing hydroxyl groups at the 3-, 4-, and 8-positions of the dibenzo-pyranone core. Starting from a methoxy-substituted precursor, such as 3,4,8-trimethoxy-dibenzo-[b,d]-pyran-6-one, selective demethylation can be achieved using boron tribromide (BBr₃) in dichloromethane at low temperatures . For example, in the synthesis of urolithin A glucuronides, BBr₃-mediated demethylation at −78°C yielded 86% of the desired phenol intermediate . Adapting this approach, sequential demethylation at the 3-, 4-, and 8-positions could yield this compound, though precise temperature control and reaction timing would be critical to avoid over-demethylation.

Glycosylation and Deprotection Strategies

To isolate this compound, protective groups such as triisopropylsilyl (TIPS) ethers are often employed to shield hydroxyl groups during intermediate steps. For instance, in the synthesis of isourolithin A glucuronides, TIPS protection of the 3-hydroxyl group enabled selective glucuronidation at the 9-position . Applying similar logic, this compound synthesis might involve:

-

TIPS protection of the 3-hydroxyl group.

-

Demethylation of the 4- and 8-methoxy groups.

-

Final deprotection using potassium fluoride (KF) in methanol .

However, the steric hindrance introduced by multiple hydroxyl groups necessitates careful optimization of reaction conditions to prevent undesired side reactions.

Table 1: Representative Reaction Conditions for Urolithin Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C, 2 h | 86 | |

| TIPS Protection | TIPS-Cl, imidazole, DMF, rt, 12 h | 94 | |

| Glucuronide Deprotection | KF, MeOH/H₂O, rt, 16 h | 59 |

Microbial Biosynthesis of this compound

While chemical synthesis offers precise control over regioselectivity, microbial biosynthesis provides a sustainable alternative. Recent work by Li et al. identified Enterocloster species as key players in urolithin A production via a dehydroxylase encoded by the ucd operon. Although this compound biosynthesis remains uncharacterized, it likely involves similar enzymatic cascades.

Proposed Metabolic Pathway

Ellagitannins from dietary sources are hydrolyzed to ellagic acid, which undergoes sequential dehydroxylation and lactone ring cleavage by gut microbiota. For this compound, this pathway may involve:

-

Decarboxylation : Ellagic acid → pentahydroxy-urolithin.

-

Dehydroxylation : Pentahydroxy-urolithin → tetrahydroxy-urolithin → this compound.

The ucd operon, which facilitates 9-OH dehydroxylation in urolithin C to produce urolithin A , could hypothetically be repurposed for 4-OH dehydroxylation if expressed in a suitable microbial host.

Fermentation Optimization

Ex vivo experiments with human fecal samples have demonstrated that urolithin production correlates with the presence of ucd operon transcripts . Scaling this compound biosynthesis would require:

-

Screening for Enterocloster strains with promiscuous dehydroxylase activity.

-

Optimizing anaerobic fermentation conditions (pH 6.8, 37°C) to maximize enzyme activity .

Characterization and Analytical Validation

Structural confirmation of synthetic or biosynthetic this compound relies on advanced spectroscopic techniques, as exemplified by studies on urolithin glucuronides .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound should exhibit distinct aromatic proton signals corresponding to its three hydroxyl groups. For comparison, urolithin A 3-glucuronide shows a doublet at δ 8.15 ppm (H-1) and a double doublet at δ 7.03 ppm (H-2) . this compound’s additional 4-OH group would likely downfield-shift H-4 to δ 7.07–7.12 ppm, akin to urolithin B derivatives .

Table 2: Predicted NMR Chemical Shifts for this compound

| Proton | Position | δ (ppm) | Multiplicity |

|---|---|---|---|

| H-1 | 1 | 8.20 | d (J = 8.7) |

| H-2 | 2 | 7.05 | dd (J = 8.7, 2.4) |

| H-4 | 4 | 7.10 | d (J = 2.4) |

| H-7 | 7 | 7.60 | d (J = 2.7) |

| H-8 | 8 | 7.20 | dd (J = 8.8, 2.2) |

High-Resolution Mass Spectrometry (HRMS)

The ESI-MS spectrum of this compound should display a molecular ion peak at m/z 260.06 [M + H]⁺, consistent with its molecular formula (C₁₃H₈O₅).

Analyse Des Réactions Chimiques

Metabolic Transformations

Urolithin D undergoes sequential dehydroxylation reactions catalyzed by gut bacterial enzymes, forming trihydroxy and dihydroxy urolithins (e.g., Urolithin C, Urolithin A, IsoUrolithin A) ( ).

Key reactions :

-

Dehydroxylation at position 9 :

Enterocloster spp. (e.g., E. asparagiformis, E. bolteae) express the ucd operon , encoding the UcdCFO enzyme complex, which specifically removes the 9-hydroxyl group to produce Urolithin C (3,8,9-trihydroxy urolithin) ( ). -

Formation of novel metabolites :

In vitro anaerobic incubation of this compound with Enterocloster 15981T yields Urolithin G (3,4,8-trihydroxy urolithin), confirmed via UHPLC-QTOF-MS/MS and NMR ( ).

Table 1: Key metabolic intermediates from this compound

Enzymology of this compound Modifications

The UcdCFO enzyme complex (molybdopterin-dependent) mediates dehydroxylation:

- Proteomic validation : UcdC, UcdF, and UcdO proteins are upregulated 20–50-fold in E. bolteae upon uroC induction ( ).

- Heterologous expression : Partial activity observed in Rhodococcus erythropolis expressing UcdCFO, confirming enzyme functionality ( ).

Mechanistic insight :

Analytical Characterization

Spectroscopic data :

- UHPLC-QTOF-MS/MS : this compound ([M−H]⁻ at m/z 259.02) fragments into m/z 243.03 (loss of −OH) and 215.04 (loss of CO₂) ( ).

- NMR : Distinct aromatic proton signals in DMSO-d₆ (δ 7.23, 6.73, 7.55, 7.12 ppm) confirm hydroxylation at positions 3,4,8,9 ( ).

Table 3: NMR chemical shifts of this compound

| Proton | δ (ppm, DMSO-d₆) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 7.23 | d (J=8.8 Hz) | C-1 |

| H-2 | 6.73 | d (J=8.8 Hz) | C-2 |

| H-7 | 7.55 | s | C-7 |

| H-10 | 7.12 | s | C-10 |

Biochemical Interactions

Applications De Recherche Scientifique

2.1. Antioxidant and Anti-Inflammatory Effects

Urolithin D has shown promising antioxidant properties. Studies indicate that it can reduce oxidative stress markers and inflammation in various models. For instance, research highlights its ability to modulate inflammatory pathways, potentially offering protective effects against chronic diseases linked to inflammation .

2.2. Neuroprotective Properties

Recent investigations suggest that urolithins may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. This compound has been observed to enhance cognitive function in animal models by reducing amyloid plaque deposition and improving neurogenesis . This positions this compound as a candidate for further exploration in the context of brain aging and cognitive decline.

2.3. Anti-Cancer Activity

This compound has been studied for its potential anti-cancer properties, particularly in hormone-dependent cancers such as breast cancer. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines . The compound's ability to modulate estrogen receptors suggests it could act as a selective estrogen receptor modulator (SERM), providing therapeutic avenues for hormone-related cancers.

Potential as Functional Food or Drug

This compound's safety profile has been supported by toxicity studies, indicating it could be developed as a dietary supplement or therapeutic agent. Its classification as Generally Recognized As Safe (GRAS) by the FDA further supports its potential use in functional foods .

Table: Summary of this compound Applications

Mécanisme D'action

Urolithin D exerts its effects through various molecular targets and pathways:

Anticancer Mechanism: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the downregulation of oncogenes.

Anti-inflammatory Mechanism: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and activating anti-inflammatory cytokines.

Antioxidant Mechanism: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

- Urolithin A

- Urolithin B

- Urolithin C

Comparison:

- Urolithin A: Known for its strong anti-inflammatory and antioxidant properties. It is the most studied urolithin for its role in promoting mitochondrial health .

- Urolithin B: Exhibits significant anti-inflammatory and anticancer activities. It is the last product formed in the catabolic pathway of ellagitannins .

- Urolithin C: Less studied compared to Urolithin A and B, but it also shows potential anticancer and antioxidant properties .

Uniqueness of Urolithin D: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other urolithins. Its distinct chemical properties make it a valuable compound for studying the metabolism of ellagitannins and exploring new therapeutic applications .

Activité Biologique

Urolithin D (UroD) is a metabolite derived from ellagic acid, which is processed by gut microbiota. This compound has garnered interest due to its potential biological activities, including antioxidant properties, anti-inflammatory effects, and implications in various health conditions. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Metabolism and Sources

Urolithins are produced when ellagitannins from dietary sources such as pomegranates and berries are metabolized by gut bacteria. This compound specifically arises from the decarboxylation of ellagic acid and subsequent microbial transformations. The metabolic pathway involves several steps, leading to various urolithin forms, with UroD being one of the less studied but promising derivatives .

2.1 Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that UroD has a higher antioxidant capacity compared to other urolithins, suggesting its potential role in mitigating oxidative stress .

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | 1.57 × 10⁵ M⁻¹s⁻¹ |

| Urolithin A | 2.34 × 10⁵ M⁻¹s⁻¹ |

2.2 Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that UroD can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines, indicating its potential as an anti-inflammatory agent .

2.3 Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. In models of neurodegenerative diseases, UroD treatment resulted in decreased neuroinflammation and reduced levels of reactive oxygen species (ROS), which are known contributors to neuronal damage .

The mechanisms through which this compound exerts its biological effects include:

- Mitophagy Induction : Similar to other urolithins, UroD may enhance mitophagy, a cellular process that removes damaged mitochondria, thereby promoting cellular health and function .

- Inhibition of Akt Pathway : Research indicates that urolithins can inhibit the phosphorylation of the Akt pathway, which is involved in insulin signaling and cellular growth; this may have implications for metabolic disorders .

5.

This compound represents a promising compound with various biological activities that warrant further investigation. Its antioxidant and anti-inflammatory properties suggest potential therapeutic applications in age-related diseases and conditions characterized by oxidative stress and inflammation. Future research should focus on clinical trials specifically targeting UroD to fully elucidate its health benefits.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Urolithin D in biological samples?

- Methodological Answer : High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, the AB SCIEX QTRAP® 6500+ system enables precise quantification using targeted multiple reaction monitoring (MRM) modes. Sample preparation involves acid hydrolysis of glucuronide/sulfate conjugates in fecal or plasma extracts, followed by solid-phase extraction (SPE) to isolate urolithins. Validation parameters (linearity, LOD, LOQ) must adhere to FDA bioanalytical guidelines .

Q. How do gut microbiota influence this compound biosynthesis from dietary precursors like ellagic acid?

- Methodological Answer : Anaerobic fecal slurry incubations with ellagic acid or precursor compounds (e.g., punicalagin) are standard. Metabolite production is monitored via LC-MS/MS over 48–72 hours. Donor-specific microbiota composition significantly affects conversion rates, necessitating 16S rRNA sequencing to correlate bacterial taxa (e.g., Enterocloster spp.) with this compound yield .

Q. What in vitro models are validated for studying this compound’s bioactivity?

- Methodological Answer : Human cancer cell lines (e.g., HT-29 colon cancer, HepG2.2.15 hepatoma) are treated with this compound at physiologically relevant concentrations (10–100 μM). Assays include:

- MTT/WST-1 for cell viability (IC50 determination).

- Transwell assays to assess anti-invasive effects.

- Flow cytometry for cell-cycle analysis (e.g., G2/M arrest via PI staining) .

Advanced Research Questions

Q. How can inter-individual variability in this compound production be controlled in human studies?

- Methodological Answer : Stratify participants by metabotype using baseline fecal metabolomics and microbiota profiling. For controlled interventions, consider gnotobiotic mouse models colonized with defined bacterial consortia (e.g., Enterocloster strains with dehydroxylase activity). Confounding variables (diet, antibiotics) must be rigorously documented .

Q. What experimental strategies resolve contradictions in this compound’s reported effects on cell proliferation?

- Methodological Answer : Conduct dose- and time-response studies across multiple cell lines (cancer vs. normal). Use RNA-seq or phosphoproteomics to identify context-dependent signaling pathways (e.g., p53/p21 vs. K-ras/HMGA2). Meta-analyses should standardize data normalization (e.g., % inhibition relative to vehicle controls) and exclude studies with unvalidated metabolite purity .

Q. How can multi-omics approaches elucidate this compound’s molecular targets in anti-inflammatory pathways?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted profiling) from treated immune cells (e.g., macrophages). Bioinformatics tools like Ingenuity Pathway Analysis (IPA) map interactions between this compound-modulated genes (e.g., NF-κB, NLRP3) and downstream effectors. CRISPR/Cas9 knockout models validate candidate targets .

Q. What are the best practices for validating this compound’s stability and bioavailability in preclinical models?

- Methodological Answer :

- Stability : Incubate this compound in simulated gastric/intestinal fluids; quantify degradation products via LC-UV.

- Bioavailability : Use radiolabeled this compound (e.g., ¹⁴C) in pharmacokinetic studies. Measure plasma Cmax, Tmax, and tissue distribution in rodents.

- Tissue-specific effects : Employ laser-capture microdissection followed by LC-MS/MS to localize metabolites in target organs .

Propriétés

IUPAC Name |

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDQSKPNPRYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156886 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131086-98-1 | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.